molecular formula C11H16O2S B1323917 7-(3-Thienyl)heptanoic acid CAS No. 26420-23-5

7-(3-Thienyl)heptanoic acid

Cat. No. B1323917
CAS RN: 26420-23-5
M. Wt: 212.31 g/mol
InChI Key: RQAYKEVRCPFCHC-UHFFFAOYSA-N
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Description

7-(3-Thienyl)heptanoic acid, also known as THA, is a chemical compound with the molecular formula C11H16O2S. It contains a total of 30 bonds, including 14 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 7-(3-Thienyl)heptanoic acid, has been a topic of interest in recent years . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The molecular structure of 7-(3-Thienyl)heptanoic acid includes a total of 30 atoms; 16 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 30 bonds; 14 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

1. Corrosion Inhibition

7-(3-Thienyl)heptanoic acid has been studied for its potential in corrosion inhibition. Aghzzaf et al. (2014) explored the use of heptanoic acid as a corrosion inhibitor by anchoring it to palygorskite clay mineral. This functionalized grafted palygorskite showed promising results in progressively releasing the heptanoate corrosion inhibitor to inhibit steel corrosion processes (Aghzzaf et al., 2014).

2. Synthesis of Chiral Compounds

Breitenbach et al. (1996) demonstrated the synthesis of chiral 3-methyl-heptanoic acid from citronellol. This approach could potentially be applied to the synthesis of chiral 3-methyl-alkanoic acids, indicating the versatility of heptanoic acid derivatives in chemical synthesis (Breitenbach et al., 1996).

3. Functionalization in Organic Synthesis

Yang et al. (2000) utilized derivatives of heptanoic acid, including 7-anion heptanoate, in electrophilic reactions promoted by samarium diiodide. These reactions enabled the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, demonstrating the applicability of heptanoic acid derivatives in organic synthesis (Yang et al., 2000).

4. Prostaglandin Synthesis

Marsheck and Miyano (1973) studied the microbiological optical resolution of a racemic synthetic prostaglandin intermediate derived from heptanoic acid. This highlights the role of heptanoic acid derivatives in the synthesis of prostaglandins and their analogues (Marsheck & Miyano, 1973).

5. Medicinal Chemistry Applications

In the field of medicinal chemistry, heptanoic acid derivatives have been explored for their potential. For example, Smith et al. (1977) synthesized and evaluated a series of prostaglandin isosteres derived from heptanoic acid for their ability to stimulate cAMP formation and bind to prostaglandin receptors (Smith et al., 1977).

properties

IUPAC Name

7-thiophen-3-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c12-11(13)6-4-2-1-3-5-10-7-8-14-9-10/h7-9H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAYKEVRCPFCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641427
Record name 7-(Thiophen-3-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Thienyl)heptanoic acid

CAS RN

26420-23-5
Record name 7-(Thiophen-3-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Pokrop, K Pamuła… - The Journal of …, 2009 - ACS Publications
Hybrids of CdSe nanocrystals (3.7 nm) with two types of terthiophenes, namely (4,4′′-dioctyl-2,2′:5′,2′′-terthiophene-3′′-yl) acetic acid (L1) and 7-(4,4′′-dioctyl-2,2′:5′,2…
Number of citations: 24 pubs.acs.org

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